molecular formula C13H20N2O B1284389 4-amino-N,N-dipropylbenzamide CAS No. 79868-19-2

4-amino-N,N-dipropylbenzamide

Cat. No.: B1284389
CAS No.: 79868-19-2
M. Wt: 220.31 g/mol
InChI Key: YZZJRTKRDSVWQU-UHFFFAOYSA-N
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Description

Chemical Structure: 4-Amino-N,N-dipropylbenzamide (CAS 79868-19-2) is a benzamide derivative with the molecular formula C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol . The compound features an amino group (-NH₂) at the para position of the benzene ring and two propyl chains attached to the amide nitrogen.

Properties

IUPAC Name

4-amino-N,N-dipropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-9-15(10-4-2)13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZJRTKRDSVWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586397
Record name 4-Amino-N,N-dipropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79868-19-2
Record name 4-Amino-N,N-dipropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-dipropylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzoyl chloride and dipropylamine.

    Nucleophilic Substitution: The reaction between 4-nitrobenzoyl chloride and dipropylamine in the presence of a base, such as triethylamine, leads to the formation of 4-nitro-N,N-dipropylbenzamide.

    Reduction: The nitro group in 4-nitro-N,N-dipropylbenzamide is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas (H2), resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include:

    Continuous Flow Reactors: These reactors allow for better control of reaction parameters and improved safety.

    Catalyst Recycling: The use of recyclable catalysts, such as Pd/C, to reduce costs and environmental impact.

    Purification: Techniques like crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-dipropylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophiles like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Pharmacological Applications

2.1 Enzyme Inhibition

Research indicates that 4-amino-N,N-dipropylbenzamide exhibits properties that may inhibit specific enzymes. For instance, it has been studied for its potential to modulate cholinergic activity, which is crucial in conditions like Alzheimer's disease. The compound may inhibit butyrylcholinesterase activity, thereby impacting neurotransmission and offering therapeutic benefits for neurodegenerative conditions .

2.2 Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly in modulating gamma-aminobutyric acid type A (GABA_A) receptors. Modifications in its structure have led to enhanced activity in GABA_A receptor modulation, which is essential for maintaining neuronal excitability and preventing over-excitation in the brain .

Case Studies

3.1 Study on DNA Methylation Inhibition

A notable study explored the design and synthesis of this compound analogues as inhibitors of DNA methyltransferases (DNMTs). These compounds were shown to effectively inhibit DNMT1, DNMT3A, and DNMT3B, which are critical in cancer biology as they regulate gene expression through methylation .

3.2 Therapeutic Implications

In another study, the potential of this compound derivatives was evaluated for their ability to inhibit nonenzymatic cross-linking of proteins, a process implicated in aging and various diseases such as diabetes and cardiovascular conditions. The findings suggested that these compounds could enhance protein longevity and function .

Data Tables

Application Area Mechanism/Action Potential Benefits
Enzyme InhibitionInhibits butyrylcholinesterasePotential treatment for Alzheimer's disease
NeuropharmacologyModulates GABA_A receptorsRegulates neuronal excitability
DNA Methylation InhibitionInhibits DNMT1, DNMT3A, DNMT3BPotential anti-cancer effects
Protein Cross-linkingPrevents nonenzymatic cross-linkingEnhances protein longevity

Mechanism of Action

The mechanism of action of 4-amino-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include:

    Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It interacts with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Primary Research Use
4-Amino-N,N-dipropylbenzamide 79868-19-2 C₁₃H₂₀N₂O -NH₂ (para), N,N-dipropyl General laboratory research
4-Chloro-N,N-dipropylbenzamide 7461-38-3 C₁₁H₁₄ClNO -Cl (para), N,N-dipropyl TRPA1 receptor agonist for pain/inflammation
4-Amino-N,N-diethylbenzamide Not specified C₁₁H₁₆N₂O -NH₂ (para), N,N-diethyl Limited data; presumed lab research
4-Amino-N-(3-(dimethylamino)propyl)benzamide 53461-08-8 C₁₃H₂₁N₃O -NH₂ (para), N-(3-dimethylaminopropyl) Specialized synthesis
(4-Amino-phenyl)-(4-methyl-piperidin-1-yl)-methanone Not specified C₁₃H₁₇N₃O -NH₂ (para), 4-methylpiperidinyl Building block for organic synthesis

Stability and Reactivity Insights

  • This compound: Stable under inert storage but reacts with strong oxidizers .
  • 4-Chloro-N,N-dipropylbenzamide : Likely stable under similar conditions, though halogenated analogs may exhibit higher photochemical reactivity.

Biological Activity

4-Amino-N,N-dipropylbenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and pharmacokinetic evaluations.

Chemical Structure and Properties

This compound (C13H18N2O) features a benzamide backbone with two propyl groups and an amino group at the para position. This structure is significant for its interaction with various biological targets.

Cardiovascular Effects

Research indicates that compounds similar to this compound can influence cardiovascular parameters. For instance, studies on related compounds have shown effects on perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest that such compounds may interact with calcium channels, leading to changes in cardiac performance .

Table 1: Effects of Related Compounds on Perfusion Pressure

CompoundEffect on Perfusion PressureMechanism of Action
4-(2-aminoethyl)benzenesulfonamideDecreasedCalcium channel inhibition
This compoundUnder investigationPotential calcium channel interaction

The proposed mechanism for the biological activity of this compound involves its interaction with calcium channels. Theoretical docking studies suggest that this compound may bind to specific residues on calcium channel proteins, potentially leading to modulation of cardiac contractility and vascular resistance .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to assess absorption, distribution, metabolism, and excretion (ADME) parameters. For example, simulations indicate varying permeability across cell types, which could influence its bioavailability and efficacy in vivo .

Table 2: Theoretical Pharmacokinetic Parameters

ParameterValue/Description
AbsorptionHigh permeability in certain cells
DistributionModerate volume of distribution
MetabolismPredicted hepatic metabolism
ExcretionRenal clearance expected

Safety and Toxicity

Safety profiles for similar compounds indicate potential toxicity concerns. For example, derivatives like 4-amino-N-phenylbenzamide have shown harmful effects upon ingestion or skin contact. Therefore, it is essential to evaluate the safety profile of this compound through rigorous testing before clinical application .

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